molecular formula C9H12N2OS B184005 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 4815-28-5

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B184005
CAS No.: 4815-28-5
M. Wt: 196.27 g/mol
InChI Key: FFAKFORHXDNYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a heterocyclic compound with the molecular formula C9H12N2OS. This compound is characterized by a benzothiophene core structure, which is a bicyclic system consisting of a benzene ring fused to a thiophene ring. The presence of an amino group and a carboxamide group on the benzothiophene core makes this compound of significant interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the cyclization of cyclohexanone with elemental sulfur and cyanoacetamide in the presence of a base such as morpholine. The reaction is typically carried out in ethanol under reflux conditions .

Another method involves the reaction of 4,5,6,7-tetrahydrobenzothiophene-3-carboxylic acid with ammonia or an amine to form the corresponding carboxamide . This reaction can be facilitated by using coupling reagents such as carbodiimides to activate the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, carbodiimides.

Major Products Formed

Scientific Research Applications

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-8(12)7-5-3-1-2-4-6(5)13-9(7)11/h1-4,11H2,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFAKFORHXDNYEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80964015
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4815-28-5
Record name 4815-28-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153313
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80964015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 3
2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Customer
Q & A

Q1: What is the biological activity of 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and its derivatives?

A1: This compound serves as a versatile building block for various biologically active molecules. Research suggests potential in several areas:

  • Cytostatic Activity: Several studies highlight the compound's potential as a starting point for developing anticancer agents. [, , ]
  • Anti-tubercular Activity: Early research indicates promise in developing new treatments for tuberculosis. [, ]
  • Anti-inflammatory Activity: This scaffold shows potential for creating novel anti-inflammatory drugs. [, , ]
  • Anti-tyrosinase Activity: Derivatives of this compound exhibit inhibitory activity against tyrosinase, an enzyme involved in melanin production, suggesting potential applications in dermatology and cosmetics. [, ]
  • Lipid-Lowering Activity: One study demonstrated the ability of a specific azomethine derivative to influence lipid metabolism in rats, indicating potential for treating hyperlipidemia. []

Q2: How do structural modifications of this compound influence its biological activity?

A2: Structure-Activity Relationship (SAR) studies are crucial for understanding how different substituents on the core structure affect biological activity.

  • Azomethine Derivatives: Condensation of the compound with aromatic aldehydes yields azomethine derivatives, which can exhibit varying degrees of cytostatic, anti-tubercular, and anti-inflammatory activities depending on the aldehyde substituents. [, ]
  • Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one Derivatives: Cyclization reactions can produce these derivatives, which have shown potential as tyrosinase inhibitors. The presence and position of hydroxy groups on the aromatic substituents significantly influence their activity. []

Q3: What are the common synthetic routes for obtaining this compound and its derivatives?

A3: Researchers have explored several synthetic approaches:

  • Gewald Reaction: This method is commonly used to synthesize the parent compound. [, , ]
  • Condensation Reactions: Reaction with aromatic aldehydes yields azomethine derivatives. [, , ]
  • Heterocyclization Reactions: These reactions, often using glacial acetic acid and dimethyl sulfoxide, lead to the formation of tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine-4(3H)-one derivatives. [, ]

Q4: What analytical methods are used to characterize and quantify this compound and its derivatives?

A4: Various analytical techniques are employed:

  • Spectroscopic Methods: NMR (Nuclear Magnetic Resonance), IR (Infrared spectroscopy), and Mass Spectrometry are used for structural confirmation. [, , ]
  • Chromatographic Techniques: Thin Layer Chromatography (TLC) is used for reaction monitoring, while High-Performance Liquid Chromatography (HPLC) is used to assess the purity of synthesized compounds. []
  • X-ray Crystallography: This method can provide detailed structural information, including bond lengths, angles, and intermolecular interactions. []

Q5: Have there been computational studies conducted on this compound?

A5: Yes, computational chemistry plays a significant role in understanding this compound:

  • Molecular Docking: This technique is used to predict the binding interactions of derivatives with target proteins, such as tyrosinase. [, ]
  • PASS Online: This web-based tool predicts the biological activity spectrum of compounds based on their structure. Researchers have used PASS Online to predict the anti-cancer, anti-mycobacterial, and anti-inflammatory activities of this compound and its derivatives. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.